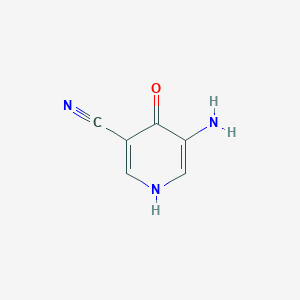![molecular formula C7H4INO B13675861 3-Iodofuro[2,3-b]pyridine](/img/structure/B13675861.png)
3-Iodofuro[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodofuro[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with an iodine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 2-halo-3-iodopyridine with terminal alkynes in the presence of a palladium catalyst can yield the desired furo[2,3-b]pyridine structure . Another approach involves the use of sodium borohydride for the reduction and cyclization of suitable precursors .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and palladium-catalyzed cross-coupling reactions are likely employed. These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Iodofuro[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex structures.
Oxidation and Reduction: The furan and pyridine rings can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Sodium Borohydride: Employed in reduction reactions.
Halogenating Agents: Used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted furo[2,3-b]pyridines, while substitution reactions can introduce different functional groups at the iodine position .
Scientific Research Applications
3-Iodofuro[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 3-Iodofuro[2,3-b]pyridine in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), disrupting key cellular signaling pathways . This disruption can lead to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
3-Iodofuro[2,3-b]pyridine can be compared with other furo[2,3-b]pyridine derivatives, such as:
6-Bromo-2-iodofuro[3,2-b]pyridine: Similar structure but with a bromine atom at the 6-position.
6-Iodofuro[3,2-b]pyridine: Differing in the position of the iodine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H4INO |
|---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
3-iodofuro[2,3-b]pyridine |
InChI |
InChI=1S/C7H4INO/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H |
InChI Key |
OYJYMLGUPCSXRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13675785.png)



![1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13675813.png)
![6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13675819.png)
![3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13675823.png)

![3-Acetyl-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13675838.png)
![6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675853.png)
![N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine](/img/structure/B13675859.png)


![7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13675890.png)
